molecular formula C18H15BrN2O4 B214625 2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214625
M. Wt: 403.2 g/mol
InChI Key: JGKNFCRABXNIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of indole-3-acetic acid, a naturally occurring plant hormone, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB and PI3K/Akt/mTOR pathways. This modulation leads to a reduction in inflammation, cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It may also have a role in regulating blood glucose levels and improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways in the body. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. These include further studies on its potential as a therapeutic agent for various diseases, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can be achieved through a multi-step process. The first step involves the synthesis of 3-bromo-2-nitrophenylacetic acid, which is then converted to 2-(3-bromophenyl)-2-oxoethylamine. This intermediate is then reacted with indole-3-acetic acid to form the final product.

Scientific Research Applications

2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

2-[3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C18H15BrN2O4/c19-12-5-3-4-11(8-12)15(22)9-18(25)13-6-1-2-7-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23)

InChI Key

JGKNFCRABXNIKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC(=CC=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC(=CC=C3)Br)O

Origin of Product

United States

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